Trifluoroalanine

描述

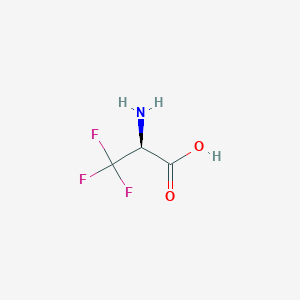

Structure

2D Structure

属性

分子式 |

C3H4F3NO2 |

|---|---|

分子量 |

143.06 g/mol |

IUPAC 名称 |

(2S)-2-amino-3,3,3-trifluoropropanoic acid |

InChI |

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m0/s1 |

InChI 键 |

HMJQKIDUCWWIBW-SFOWXEAESA-N |

手性 SMILES |

[C@H](C(=O)O)(C(F)(F)F)N |

规范 SMILES |

C(C(=O)O)(C(F)(F)F)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for Trifluoroalanine and Its Derivatives

Racemic Synthetic Routes

The preparation of trifluoroalanine as a racemic mixture, containing equal amounts of both enantiomers, is often the most direct approach. These methods typically utilize readily available fluorinated starting materials.

A prominent strategy for synthesizing racemic 3,3,3-trifluoro-DL-alanine involves the use of alkyl trifluoropyruvates. psu.edu One such method begins with the condensation of ethyl trifluoropyruvate with N-(1-phenyl)ethylamine to form a Schiff base. psu.edu This intermediate isomerizes under basic conditions to a ketimine. psu.edu Subsequent selective hydrolysis of the ketimine and deprotection of the ester group yields 3,3,3-trifluoro-DL-alanine in excellent yield. psu.edu

Another approach utilizes trifluorodiazo compounds. The rhodium acetate-catalyzed decomposition of methyl 3,3,3-trifluoro-2-diazopropionate, followed by an N-H insertion reaction with amines or amides, produces protected β-trifluoroalanine derivatives in high yields. psu.edu Additionally, enzymes can be used to process trifluoropyruvate. Certain dehydrogenases are capable of catalyzing the conversion of trifluoropyruvate into trifluorinated alanine (B10760859), demonstrating a biocatalytic route to this compound. nih.gov

Table 1: Racemic Synthesis of 3,3,3-Trifluoroalanine from Ethyl Trifluoropyruvate

| Step | Reagents and Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 1 | PhCHMeNH₂ | Schiff base | 75% (over 2 steps) | psu.edu |

| 2 | Et₃N | Ketimine | ||

| 3 | a) 1 M HCl; b) conc. HCl | 3,3,3-Trifluoro-DL-alanine | Excellent | psu.edu |

Hexafluoroacetone serves as a versatile protecting and activating reagent in the synthesis of fluoro-substituted amino acids. researchgate.net N-Substituted imines of alkyl trifluoropyruvate, which are considered electrophilic synthons of this compound, can be prepared from commercially available hexafluoropropene (B89477) oxide, a derivative of hexafluoroacetone. psu.edu These imines can then be converted to this compound through various transformations. psu.edu The hexafluoroisopropanol (HFIP) group, derived from hexafluoroacetone, is noted for its unique hydrogen-bonding capabilities and can be incorporated into molecules to enhance their biological activity. olemiss.edu

Biomimetic transamination offers an efficient pathway for the synthesis of fluorinated amino acids, mimicking the natural enzymatic process. bioorganica.com.uaresearchgate.net This method involves a base-catalyzed 1,3-proton transfer in an azaallyllic intermediate. researchgate.net The strategy has been successfully applied to the transamination of α-keto perfluorocarboxylic esters to produce β,β,β-trifluoroalanine. bioorganica.com.ua

In one example, the reaction between an α-keto ester and a phosphazene reagent leads to an intermediate that undergoes in situ isomerization. researchgate.net This is followed by hydrolysis to yield this compound in high yield. researchgate.net This biomimetic approach is recognized as a general and effective method for preparing a variety of fluorine-containing amines and amino acids. researchgate.net The process is attractive as it provides access to NH₂-free amines from accessible carbonyl compounds. nih.gov

Enantioselective and Diastereoselective Synthesis of Non-Racemic this compound

Producing this compound as a single enantiomer is crucial for its application in pharmaceuticals and chiral materials. This requires stereocontrolled synthetic methods.

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy has been effectively employed in the synthesis of non-racemic this compound. psu.edumdpi.com For instance, the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate can be highly stereoselective. mdpi.com Depending on the reducing agent used, either enantiomer of this compound can be produced. mdpi.com

Another example involves the asymmetric reduction of N-arylimino-3,3,3-trifluoropropanoic acid esters using a chiral reductant, such as a catecholborane/oxazaborolidine mixture, which yields protected this compound derivatives with moderate enantiomeric excess. psu.edu Chiral auxiliaries like pseudoephedrine and pseudoephenamine are also widely used due to their high stereocontrol in alkylation reactions. nih.gov

Table 2: Enantioselective Synthesis of this compound via Chiral Auxiliary

| Starting Material | Chiral Auxiliary/Reagent | Key Transformation | Product | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| (S)-Sulfinimine of ethyl trifluoropyruvate | 9-BBN or DIBAH | Stereoselective Reduction | (R)- or (S)-Trifluoroalanine | High | mdpi.com |

| N-arylimino-3,3,3-trifluoropropanoic acid ester | Catecholborane/oxazaborolidine | Asymmetric Reduction | Protected (S)-Trifluoroalanine derivative | 62% e.e. | psu.edu |

Sulfinimides, particularly N-tert-butylsulfinylimines, have emerged as powerful chiral auxiliaries in the asymmetric synthesis of fluorinated amino acids. mdpi.comnih.gov The Ellman lab developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu A highly stereoselective synthesis of non-racemic 3,3,3-trifluoroalanine is based on the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate. mdpi.com The sulfinimine is generated from a Staudinger (aza-Wittig) reaction of a chiral iminophosphorane with ethyl trifluoropyruvate. mdpi.com

The subsequent reduction of this chiral sulfinimine with reducing agents like 9-borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminium hydride (DIBAH) proceeds with high diastereoselectivity. mdpi.com Acidic hydrolysis of the resulting sulfinamides then furnishes the corresponding enantiomers of this compound. mdpi.com This methodology is effective for producing both (R)- and (S)-3,3,3-trifluoroalanine. mdpi.com The use of N-tert-butylsulfinylimines has been utilized by several research groups to access various acyclic fluorinated amino acids. nih.gov

Organocatalytic Approaches

Organocatalysis has emerged as a powerful, metal-free tool for asymmetric synthesis. These methods utilize small, chiral organic molecules to catalyze stereoselective transformations.

L-proline is a highly effective and inexpensive organocatalyst for various asymmetric reactions. wikipedia.orgtcichemicals.com Its catalytic cycle typically involves the formation of a nucleophilic enamine intermediate between the catalyst's secondary amine and a carbonyl compound (a ketone or aldehyde). wikipedia.orgyoutube.com The carboxylic acid moiety of proline can then act as a Brønsted acid, activating an electrophile through hydrogen bonding and directing the enamine attack via a well-organized, chair-like six-membered transition state. wikipedia.orgyoutube.com

While direct proline-catalyzed synthesis of this compound is not extensively documented, the principle can be applied to key bond-forming reactions that construct the this compound backbone. For example, a proline-catalyzed asymmetric Mannich reaction could involve the reaction of a ketone with a pre-formed trifluoromethyl-containing imine. The proline-derived enamine would attack the chiral imine, with the stereochemical outcome dictated by the catalyst-controlled transition state, leading to a β-amino ketone precursor that can be further elaborated into this compound.

Squaramides are a class of organocatalysts that feature a rigid four-membered ring with two amide functionalities. They are particularly effective hydrogen-bond donors, often superior to analogous thiourea (B124793) catalysts. researchgate.netmdpi.com This strong H-bonding capability allows them to activate electrophiles and organize transition states with high precision. researchgate.net Bifunctional squaramide catalysts, which contain both a hydrogen-bonding squaramide moiety and a basic site (like a tertiary amine), can simultaneously activate both the nucleophile and the electrophile, leading to high efficiency and stereoselectivity. rsc.org

In the context of this compound synthesis, a chiral squaramide catalyst could be employed in an asymmetric Michael addition. For instance, the addition of a nucleophile to a β-trifluoromethyl-α,β-unsaturated ester could be catalyzed by a squaramide. The catalyst would activate the unsaturated ester towards nucleophilic attack while controlling the facial selectivity, thereby establishing the chiral center of the target molecule. A squaramide moiety has also been successfully incorporated into the proline structure to create a highly effective catalyst for asymmetric aldol (B89426) reactions in the presence of water. researchgate.net

Asymmetric Reductions and Nucleophilic Additions

A highly effective enantiodivergent synthesis of non-racemic 3,3,3-trifluoroalanine relies on the diastereoselective reduction of a chiral sulfinimine. mdpi.com This method begins with the reaction of ethyl trifluoropyruvate with a chiral N-sulfinyl iminophosphorane, which generates a highly electrophilic chiral sulfinimine in situ. mdpi.com

The subsequent reduction of this sulfinimine with different reducing agents yields sulfinamides with opposite stereochemistry at the newly formed carbon center. The chiral sulfinyl group acts as a powerful stereodirecting auxiliary. Reduction with 9-borabicyclo[3.3.1]nonane (9-BBN) leads predominantly to the (SS,RC) diastereomer, whereas reduction with diisobutylaluminium hydride (DIBAH) favors the (SS,SC) diastereomer. mdpi.com The resulting diastereomeric sulfinamides can be separated and then hydrolyzed under acidic conditions to afford either (R)-(+)-3,3,3-trifluoroalanine or (S)-(-)-3,3,3-trifluoroalanine with high enantiomeric purity. mdpi.com

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 9-BBN | THF | -70 to 20 | 60 | 90:10 |

| DIBAH | THF | -70 | 75 | 5:95 |

| NaBH4 | MeOH | 0 | 65 | 50:50 |

| LiAlH4 | Et2O | -70 | 70 | 60:40 |

Catalytic Asymmetric Strecker-Type Reactions

The Strecker reaction is a classic method for amino acid synthesis, involving the reaction of an imine (or an aldehyde/ketone and ammonia) with a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. nih.govnih.gov The development of catalytic asymmetric versions of this reaction provides an efficient route to enantiomerically enriched amino acids. nih.gov

A notable advancement is the use of a simple, robust chiral amido-thiourea catalyst. nih.govnih.gov This type of catalyst can control the key hydrocyanation step with high enantioselectivity. A key advantage of this system is its compatibility with safe, easy-to-handle aqueous cyanide salts, making the process adaptable for large-scale synthesis. nih.govnih.gov This methodology is broadly applicable to the synthesis of non-proteinogenic amino acids and could be adapted for this compound by using trifluoropyruvate or a corresponding imine as the starting material. nih.gov Furthermore, Strecker-type reactions performed on chiral CF3-oxazolidines (imine surrogates) have proven to be a key step in the synthesis of other fluorinated amino acids, demonstrating the viability of this approach for accessing trifluoro-substituted targets. researchgate.net

Electrochemical Synthesis Methods

Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods. rsc.orgsciencelink.net The electrosynthesis of amino acids can be achieved through the reductive amination of α-keto acids under ambient conditions, using electricity to drive the reaction. rsc.org

For the synthesis of alanine, this process involves the reaction of pyruvic acid with an amine source at the surface of a cathode. rsc.org Self-supported electrodes, such as copper deposited on a titanium substrate (Cu/Ti), have shown excellent performance, achieving high yields and Faradaic efficiencies for alanine synthesis. rsc.org In-situ spectroscopic studies suggest that electron-rich copper sites on the catalyst surface are favorable for adsorbing reaction intermediates and suppressing the competing hydrogen evolution reaction, thereby enhancing selectivity for the amino acid product. rsc.org This strategy is presented as a sustainable and green pathway for synthesizing over 10 different amino acids. rsc.org By extension, this electrochemical approach could be applied to the synthesis of this compound by using 3,3,3-trifluoropyruvic acid as the starting keto acid. dtu.dk

Synthesis of Diverse this compound-Containing Structural Motifs

The incorporation of this compound into various molecular architectures has led to the development of novel compounds with unique properties. Advanced synthetic methodologies have enabled the creation of a wide range of structural motifs, from simple derivatives to complex heterocyclic systems and oligomers. These strategies often leverage the distinct electronic effects of the trifluoromethyl group to guide reactivity and stereoselectivity.

α-Trifluoromethylated α-Amino Acid Derivatives

The synthesis of α-trifluoromethylated α-amino acid derivatives is a significant area of focus due to their potential as building blocks for peptidomimetics and other biologically active molecules. nih.govorganic-chemistry.org A primary challenge in their synthesis is the construction of the sterically hindered quaternary chiral center. nih.gov

Several strategies have been developed to address this challenge. One common approach involves the use of highly functionalized imines derived from trifluoropyruvates. mdpi.com These electrophilic synthons can react with various nucleophiles to build the amino acid framework. For instance, palladium-catalyzed α-allylation of α-trifluoromethyl aldimine esters with allylic acetate (B1210297) has been used to produce α-allyl-α-CF3-α-amino acids. mdpi.com

Another key strategy is the stereoselective reduction of trifluoromethyl-substituted ketimines. mdpi.com The success of this method often depends on controlling the E/Z isomerization of the imine substrate to achieve high enantioselectivity. mdpi.com Biocatalytic methods have also emerged as powerful tools. Engineered variants of cytochrome c552, for example, can catalyze the asymmetric N–H carbene insertion of benzyl (B1604629) 2-diazotrifluoropropanoate into various aryl amines to produce chiral α-trifluoromethyl amino esters with high yield and enantiomeric excess. organic-chemistry.org

Furthermore, a stereoselective, enantiodivergent synthesis of non-racemic 3,3,3-trifluoroalanine has been achieved through the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate. beilstein-journals.org The choice of reducing agent (9-BBN or DIBAH) dictates the stereochemical outcome, allowing access to either enantiomer of the final product. beilstein-journals.org The classical Strecker reaction, a versatile method for general α-amino acid synthesis, has found limited use for α-trifluoromethylated analogs due to the high stability of the intermediate trifluoromethyl-substituted cyanohydrins, which leads to low yields. nih.gov

Table 1: Synthetic Methodologies for α-Trifluoromethylated α-Amino Acid Derivatives

| Method | Precursor(s) | Key Reagents/Catalysts | Key Features | Reference(s) |

| Catalytic N-H Insertion | Benzyl 2-diazotrifluoropropanoate, Aryl amines | Engineered Cytochrome c552 | High yield and enantioselectivity; applicable to a broad range of aryl amines. | organic-chemistry.org |

| Stereoselective Reduction | Chiral Sulfinimine (from ethyl trifluoropyruvate) | 9-BBN or DIBAH | Enantiodivergent; provides access to both (R) and (S) enantiomers. | beilstein-journals.org |

| Ketimine Reduction | N-aryl trifluoromethyl ketimines | Chiral catalysts (e.g., BINOL-derived boro-phosphate) | Common strategy for preparing chiral α-trifluoromethyl amines. | organic-chemistry.org |

| Pd-Catalyzed Allylation | α-Trifluoromethyl aldimine ester, Allylic acetate | Pd(dba)₂, Trost's ligand | Introduces an allyl group at the α-position; enantioselective version demonstrated. | mdpi.com |

| Alkylation of Pyruvate Derivatives | Ethyl 2-(diphenylmethyleneamino)-4,4,4-trifluoro-3-oxobutanoate | Grignard reagents | Allows introduction of unsaturated alkyl chains. | nih.gov |

Phosphonothis compound Analogs

Phosphonothis compound analogs, where the carboxyl group is replaced by a phosphonic acid moiety, are of significant interest as they are considered bioisosteres of natural amino acids. wikipedia.org The synthesis of these α-aminophosphonates often relies on classic organophosphorus reactions adapted for fluorinated substrates.

The Kabachnik-Fields reaction is a prominent one-pot, three-component method for synthesizing α-aminophosphonates. wikipedia.orgresearchgate.netnih.gov This reaction typically involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602). wikipedia.orgnih.gov For trifluoromethylated analogs, a trifluoromethyl ketone can serve as the carbonyl component. The reaction proceeds through the in situ formation of an imine, which then undergoes hydrophosphonylation. wikipedia.org

A closely related two-component method is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a pre-formed imine. wikipedia.org Catalytic, enantioselective versions of the Pudovik reaction have been developed using chiral catalysts, such as tethered bis(8-quinolinato) (TBOx) aluminum complexes or quinine (B1679958) derivatives, to produce chiral α-aminophosphonates with high enantioselectivity. wikipedia.orgresearchgate.net

Another approach involves the transformation of α-amino acids into their phosphonic analogs. nih.gov For example, N-acyl-α-amino acids can be converted into 1-(N-acylamino)alkylphosphonium salts. These salts can then undergo an enantioselective α-amidoalkylation with dimethyl phosphite in the presence of a chiral phase-transfer catalyst to yield enantiomerically enriched α-aminophosphonates. nih.gov

Table 2: Synthetic Approaches to Phosphonothis compound Analogs

| Reaction | Precursor(s) | Key Reagents/Catalysts | Description | Reference(s) |

| Kabachnik-Fields Reaction | Trifluoromethyl ketone, Amine, Dialkyl phosphite | Acid/Base catalysts, Lewis acids (optional) | Three-component, one-pot synthesis forming an α-aminophosphonate. | wikipedia.orgresearchgate.netrgmcet.edu.in |

| Pudovik Reaction | Pre-formed trifluoromethyl imine, Dialkyl phosphite | Chiral Al(III) complexes, Quinine derivatives | Two-component hydrophosphonylation of an imine. Enantioselective variants exist. | wikipedia.orgresearchgate.net |

| α-Amidoalkylation | 1-(N-acylamino)alkylphosphonium salt (from amino acid), Dimethyl phosphite | Chiral Quinine-derived phase-transfer catalyst | Stereoselective conversion of an amino acid derivative to its phosphonate (B1237965) analog. | nih.gov |

Dipeptides and Oligomers Incorporating this compound

The incorporation of this compound into peptides is a key strategy for creating peptidomimetics with enhanced properties. The trifluoromethyl group can influence peptide conformation, stability, and biological activity. nih.govbeilstein-journals.org The synthesis of these peptides typically employs solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. nih.gov

In SPPS, an amino acid is anchored to a solid resin support, and the peptide chain is built sequentially. nih.gov The process involves repeated cycles of N-terminal protecting group removal (deprotection) and coupling of the next protected amino acid. nih.govresearchgate.net For this compound incorporation, standard protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) are used for the amino group. researchgate.net

The main challenge in coupling sterically hindered α,α-disubstituted amino acids like this compound is the slow reaction rate. To overcome this, highly efficient coupling reagents such as Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) are often used in conjunction with a non-nucleophilic base like N,N'-Diisopropylethylamine (DIPEA). nih.gov

After the desired sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). nih.gov This methodology has been successfully used to synthesize various short peptides containing this compound, which can then be used to study their structural and chemical properties. beilstein-journals.orgnih.gov Late-stage functionalization of peptides containing aromatic residues like tryptophan has also been explored as a method to introduce fluorine-containing groups. capes.gov.br

Trifluoromethylated Amino Alcohols

Trifluoromethylated amino alcohols are valuable difunctional compounds that serve as important chiral building blocks for synthesizing peptidomimetics and other biologically active molecules. researchgate.net A number of synthetic routes have been established to access these structures.

One of the most powerful and direct methods is the nucleophilic trifluoromethylation of α-amino aldehydes or ketones. researchgate.net This is commonly achieved using the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), in the presence of a fluoride (B91410) catalyst. researchgate.netrgmcet.edu.in This reaction can exhibit high diastereoselectivity. For example, the trifluoromethylation of chiral α-amino aldehydes often proceeds with high stereocontrol. researchgate.net

An alternative approach is the reduction of α-aminoalkyl trifluoromethyl ketones. researchgate.net These ketone precursors can be synthesized from α-amino acid derivatives via the Dakin-West reaction using trifluoroacetic anhydride. researchgate.net The subsequent reduction of the ketone functionality provides the desired amino alcohol.

Other notable methods include the ring-opening of 1-(trifluoromethyl) epoxy ethers with amine nucleophiles, which can be highly stereoselective, and the rearrangement of β-amino-α-trifluoromethyl alcohols via aziridinium (B1262131) ion intermediates to access diversely functionalized α-trifluoromethylamines. wikipedia.orgyoutube.com Additionally, syntheses starting from natural chiral molecules, such as monoterpenes, have been developed. In these routes, a keto-oxime derived from a monoterpenoid is trifluoromethylated at the carbonyl group and the oxime is subsequently reduced to an amine. mdpi.comrgmcet.edu.in

Table 3: Methods for Synthesizing Trifluoromethylated Amino Alcohols

| Method | Starting Material(s) | Key Reagents | Key Features | Reference(s) |

| Nucleophilic Trifluoromethylation | α-Amino aldehydes or ketones | (Trifluoromethyl)trimethylsilane (TMS-CF3), TBAF | Direct and powerful method; can be highly diastereoselective. | researchgate.net |

| Reduction of Ketones | α-Aminoalkyl trifluoromethyl ketones | NaBH₄, LiAlH₄ | Ketone precursors are accessible from amino acids via the Dakin-West reaction. | researchgate.net |

| Ring-Opening of Epoxides | 1-(Trifluoromethyl) epoxy ethers, Amine nucleophiles | Dimethylaluminum amide | Provides anti-β-amino alcohols with good yield and diastereoselectivity. | wikipedia.org |

| From Natural Terpenoids | Monoterpene-derived keto-oximes | TMS-CF3, LiAlH₄ | Utilizes a chiral pool starting material to produce enantiomerically pure amino alcohols. | mdpi.comrgmcet.edu.in |

Nitrogen-Containing Heterocycles from this compound Precursors

This compound and its derivatives are versatile precursors for the synthesis of various nitrogen-containing heterocycles, a class of compounds prevalent in pharmaceuticals and agrochemicals. The electron-withdrawing trifluoromethyl group often plays a crucial role in directing cyclization and rearrangement reactions.

One elegant strategy involves the intramolecular cyclization of functionalized this compound derivatives. For instance, α-CF3-substituted dehydroprolines and their phosphorus analogs have been synthesized through the intramolecular cyclization of specially prepared acetylene-containing α-amino carboxylates and α-amino phosphonates.

β-Amino-α-trifluoromethyl alcohols, derived from this compound precursors, can be used to construct imidazole (B134444) rings. Reaction of these amino alcohols can lead to the formation of imidazole N-oxides, which in some cases undergo spontaneous isomerization to yield the corresponding imidazol-2-one derivatives.

Ring expansion and contraction strategies have also been employed. For example, α-(trifluoromethyl)pyrrolidines and α-(trifluoromethyl)piperidines can be synthesized via the ring contraction of larger (trifluoromethyl)piperidines and (trifluoromethyl)azepanes, respectively. This transformation proceeds through a trifluoromethyl-stabilized aziridinium ion intermediate, where the regioselective attack of a nucleophile is directed by the CF3 group. Furthermore, trifluoromethyl imines have been utilized in Friedel-Crafts-type reactions with aromatic compounds to provide access to other complex heterocyclic systems.

Theoretical and Computational Investigations of Trifluoroalanine

Quantum Mechanical (QM) and Ab Initio Calculations

Theoretical investigations into trifluoroalanine heavily rely on quantum mechanical (QM) and ab initio methods to elucidate its fundamental electronic structure, geometry, and energetic properties. These computational techniques, particularly Density Functional Theory (DFT), provide a detailed view of molecular systems that can be difficult to probe experimentally researchgate.net. Methods like DFT at the B3LYP/6-311G(d,p) level are commonly employed to optimize the geometries of reactants, transition states, and products, as well as to calculate their ground state energies researchgate.net.

Ab initio and DFT calculations are crucial for understanding the intrinsic properties of this compound. For instance, calculations can determine optimized bond lengths and angles, vibrational frequencies, and the energies of different electronic states researchgate.net. Such studies often involve verifying stationary points on the potential energy surface through vibrational frequency analysis to confirm whether a structure is a minimum or a first-order saddle point (transition state) nih.gov. Advanced functionals, such as M06-2X, may be used in conjunction with basis sets like 6-31+G(d) to refine energy calculations, providing deeper insights into reaction barriers and stereoselectivity nih.gov. These computational approaches are foundational for building a comprehensive model of this compound's chemical behavior.

| Method | Abbreviation | Typical Application | Key Information Obtained |

|---|---|---|---|

| Density Functional Theory | DFT | Geometry optimization, energy calculations, reaction pathways | Optimized structures, reaction energies, potential barriers researchgate.net |

| Møller–Plesset Perturbation Theory | MP2 | High-accuracy energy calculations, studying electron correlation | More precise substituent effect stabilization energies researchgate.net |

| Polarizable Continuum Model | PCM | Simulating solvent effects on molecular properties | Solvation free energies, behavior in solution researchgate.netnih.gov |

| Quadratic Synchronous Transit | QST2 | Locating transition state structures | Geometries of transition states for reaction mechanisms researchgate.net |

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformers, resulting from rotation around its single bonds. Conformational analysis aims to identify the most stable of these conformers and to map the energetic landscape that governs their interconversion nih.gov. Computational strategies are essential for exploring the potential energy surface (PES) of amino acids to locate all significant energy minima nih.gov.

For this compound, the bulky and highly electronegative trifluoromethyl group imposes significant steric and electronic constraints that shape its conformational preferences, making them distinct from those of natural alanine (B10760859). The process of identifying these preferences typically involves a systematic search of soft degrees of freedom, such as dihedral angles, to generate a panel of candidate structures nih.gov. High-level QM calculations are then used to optimize the geometry of these candidates and calculate their relative energies. The energy barriers separating these stable conformers are also calculated, as low-energy paths can allow for conformational relaxation under experimental conditions nih.gov. This analysis is critical for understanding how this compound might orient itself within a peptide chain or at an enzyme's active site.

| Dihedral Angle | Defining Atoms | Description | Influence on Conformation |

|---|---|---|---|

| Phi (φ) | C'-N-Cα-C' | Rotation around the N-Cα bond | Defines the backbone conformation, similar to a Ramachandran plot analysis github.com |

| Psi (ψ) | N-Cα-C'-N | Rotation around the Cα-C' bond | Defines the backbone conformation, critical for peptide structure github.com |

| Chi1 (χ1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond | Determines the orientation of the trifluoromethyl side chain |

Intermolecular and Intramolecular Hydrogen Bonding Interactions (e.g., F···H-O)

Hydrogen bonding plays a critical role in the structure and function of biomolecules. These interactions can occur between different molecules (intermolecular) or within different parts of the same molecule (intramolecular) khanacademy.orgquora.com. A hydrogen bond is a specific type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom khanacademy.org.

In this compound, the presence of three fluorine atoms introduces the possibility of unconventional hydrogen bonds. While fluorine is the most electronegative element, organic fluorine is generally considered a poor hydrogen bond acceptor. However, weak intramolecular interactions of the X-H···F-C type (where X is O or N) can occur and influence molecular conformation nih.gov. In an aqueous environment, this compound's amino and carboxyl groups will form strong intermolecular hydrogen bonds with water molecules. The fluorine atoms may also participate in very weak intermolecular hydrogen bonds with hydrogen-bond donors, such as the hydrogen atoms of water (F···H-O). The existence and strength of these interactions can be convincingly established through a combination of NMR methodologies and DFT-based theoretical calculations nih.gov. These subtle interactions can collectively influence the solubility and biological interactions of the molecule.

| Interaction Type | Description | Potential Role in this compound | Relative Strength |

|---|---|---|---|

| Intermolecular (Conventional) | Between this compound's N-H or O-H groups and solvent (e.g., water). | Governs solubility and interactions in aqueous solution. | Strong |

| Intramolecular (Unconventional) | Between the N-H of the amino group and a fluorine atom of the CF3 group. | May stabilize specific conformers of the molecule. | Very Weak |

| Intermolecular (Unconventional) | Between a fluorine atom and a hydrogen-bond donor like water (F···H-O). | Contributes to the overall solvation shell structure. | Very Weak |

Molecular Dynamics (MD) Simulations in Relevant Chemical Environments

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time nih.gov. MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes, protein folding, and drug binding that static models cannot capture youtube.com. By solving Newton's equations of motion for a system of interacting particles, MD can reveal how molecules like this compound behave in complex environments such as aqueous solutions or within the binding pocket of a protein nih.govyoutube.com.

| Component | Description | Example Parameter/Choice |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system's particles. | AMBER, CHARMM, GROMOS |

| Solvent Model | A model representing the solvent molecules (e.g., water). | TIP3P, SPC/E |

| Simulation Box | The periodic boundary conditions that define the simulation space. | Cubic or Rectangular |

| Thermostat/Barostat | Algorithms to control the temperature and pressure of the system. | Nosé-Hoover thermostat, Parrinello-Rahman barostat |

| Simulation Time | The duration of the simulation, typically nanoseconds (ns) to microseconds (μs). | 100 ns |

Electronic Effects of the Trifluoromethyl Group on Reactivity and Stability

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry, and its presence profoundly alters the electronic properties of this compound compared to natural alanine nih.gov. This effect is primarily inductive, stemming from the high electronegativity of the three fluorine atoms, which pull electron density away from the rest of the molecule researchgate.netnih.gov.

This strong electron-withdrawing nature has several important consequences for this compound's reactivity and stability. Firstly, it increases the acidity of the α-proton and the amino group's protons. Secondly, the C-F bonds are exceptionally strong (bond dissociation energy of ~485 kJ/mol), which contributes to the high metabolic stability of the trifluoromethyl group mdpi.com. The group's presence also significantly increases the molecule's lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and hydrophobic interactions within protein cores mdpi.comnih.gov. These combined electronic and steric properties make the -CF3 group a valuable substituent for modifying the chemical and biological characteristics of amino acids and peptides mdpi.commdpi.com.

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact on Alanine |

|---|---|---|---|

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing nih.gov | Increases acidity of N-H and Cα-H protons. |

| Electronegativity | Lower | Substantially higher mdpi.com | Alters local dipole moments and electrostatic interactions. |

| Lipophilicity (Hansch π) | +0.56 | +0.88 mdpi.com | Enhances hydrophobic character. |

| Metabolic Stability | Susceptible to oxidation | Highly stable due to strong C-F bonds mdpi.com | Increases resistance to metabolic degradation. |

Radical Stabilization Energies and Design of Radical-Resistant Amino Acid Residues

Radical stabilization energy (RSE) is a measure of the stability of a free radical, typically calculated relative to a reference radical like the methyl radical masterorganicchemistry.com. The stability of a carbon-centered radical is influenced by several factors, including resonance, hyperconjugation, and the electronic effects of adjacent substituents masterorganicchemistry.commasterorganicchemistry.com. Generally, electron-donating groups stabilize an adjacent radical center, while electron-withdrawing groups are destabilizing masterorganicchemistry.com.

Given that the trifluoromethyl group is strongly electron-withdrawing, it is expected to destabilize a radical formed at the α-carbon of this compound. This destabilization would lead to a higher bond dissociation energy (BDE) for the Cα-H bond compared to that in natural alanine. A high BDE indicates that more energy is required to break the bond and form a radical, suggesting that the resulting radical is less stable masterorganicchemistry.com. This property is highly desirable in the design of radical-resistant amino acid residues. By incorporating this compound into peptides or proteins, it may be possible to create biopolymers that are less susceptible to damage from radical-mediated processes, such as oxidative stress.

| Amino Acid | Substituent at Cβ | Electronic Effect of Substituent | Predicted Cα-H BDE | Predicted α-Carbon Radical Stability |

|---|---|---|---|---|

| Alanine | -CH3 | Weakly electron-donating | Lower | More stable |

| This compound | -CF3 | Strongly electron-withdrawing nih.gov | Higher | Less stable (destabilized) masterorganicchemistry.com |

Trifluoroalanine As a Versatile Chemical Building Block

Applications in Peptide Chemistry and Peptidomimetic Design

The incorporation of non-canonical amino acids is a cornerstone of modern peptide science, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability. Trifluoroalanine is particularly valuable in this context due to the distinct steric and electronic properties of the trifluoromethyl group.

The precise insertion of this compound into a peptide sequence is critical for modulating its properties. Several synthetic strategies have been developed to achieve this, both in solution and on a solid phase.

Solution-Phase Peptide Synthesis (SPPS): Early methods involved synthesizing model peptides containing α-trifluoromethyl-substituted amino acids using solution-phase techniques. nih.gov This approach allows for careful control over coupling reactions but can be labor-intensive for longer peptides. youtube.com A significant challenge is the reduced nucleophilicity of the amino group in Tfa, caused by the strong electron-withdrawing effect of the CF₃ group, which complicates peptide bond formation. nih.gov

Solid-Phase Peptide Synthesis (SPPS): For more efficient synthesis of longer peptides, SPPS is the preferred method. luxembourg-bio.combiomatik.com This involves using protected versions of this compound, such as Fmoc-Tfa-OH (fluorenylmethyloxycarbonyl-protected this compound), which can be sequentially coupled to a growing peptide chain anchored to a solid resin support. biomatik.comresearchgate.net To overcome the difficult coupling step onto the Tfa nitrogen atom, a "dipeptide building block" strategy has been developed. nih.gov In this approach, a dipeptide containing Tfa is first synthesized in solution using highly reactive coupling agents like mixed anhydrides or amino acid chlorides. nih.gov This pre-formed dipeptide can then be more readily incorporated into a longer sequence using standard SPPS protocols. nih.gov

Enzymatic Synthesis: An alternative approach utilizes enzymes for the site-specific incorporation of fluoroalkyl amino acids. nih.gov Proteases like trypsin and α-chymotrypsin can catalyze the formation of peptide bonds, and specialized conditions, such as using substrate mimetics in a frozen state, have been developed to efficiently incorporate sterically demanding amino acids like this compound into specific positions in a peptide. nih.gov

Table 1: Comparison of Synthetic Strategies for this compound Incorporation

| Strategy | Description | Advantages | Challenges | Key References |

| Solution-Phase Synthesis | Peptide is assembled sequentially in a solvent. | High control over reaction conditions, suitable for smaller peptides. | Laborious, difficult purification, potential for side reactions. | nih.gov, youtube.com |

| Solid-Phase Synthesis (SPPS) | Peptide is built on a solid resin support, with excess reagents washed away. | Efficient for long peptides, automation is possible. | Difficult coupling to Tfa's amino group, potential for aggregation. | nih.gov, luxembourg-bio.com, biomatik.com |

| Dipeptide Building Block | A Tfa-containing dipeptide is pre-synthesized and used in SPPS. | Overcomes the challenge of coupling directly onto the Tfa nitrogen. | Requires an additional synthesis step for the dipeptide. | nih.gov |

| Enzymatic Ligation | Proteases are used to catalyze peptide bond formation. | High specificity, mild reaction conditions. | Limited by enzyme substrate scope and reaction conditions. | nih.gov |

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as enhanced stability and bioavailability. beilstein-journals.orgnih.gov this compound is a valuable component in the design of these scaffolds. By incorporating fluorinated non-proteinogenic amino acids, chemists can create novel heterocyclic structures that constrain the peptide backbone into specific conformations. beilstein-journals.orgnih.gov

A notable example is the synthesis of fluorinated tripeptides based on a tetrahydropyridazine scaffold. beilstein-journals.orgnih.govnih.gov This scaffold, which is a β-analog of dehydropiperazic acid, is built using fluorinated hydrazones as starting materials. beilstein-journals.orgnih.gov The inclusion of the fluorinated group and the cyclic nature of the scaffold helps to control the three-dimensional structure, with studies showing that these particular peptidomimetics tend to adopt an extended conformation. beilstein-journals.orgnih.gov Such constrained scaffolds are crucial in medicinal chemistry for mimicking the secondary structures of proteins involved in protein-protein interactions. beilstein-journals.org

The introduction of a trifluoromethyl group in place of a methyl group has profound effects on a peptide's structure and stability. nih.gov The CF₃ group is significantly larger and more electronegative than a methyl group, which introduces both steric and electronic perturbations.

Conformational Effects: The steric bulk of the trifluoromethyl group restricts the conformational freedom of the peptide backbone, influencing its secondary structure. nih.gov Computational studies on model dipeptides have shown that the presence of the CF₃ group significantly alters the conformational possibilities compared to its non-fluorinated alanine (B10760859) counterpart. capes.gov.br

Contributions to Scaffold Diversity and New Chemical Space in Drug Discovery (Chemical Focus)

The quest for novel therapeutics constantly demands the exploration of new chemical space—the vast ensemble of all possible molecules. This compound serves as a key building block for expanding this space by enabling the creation of diverse and unique molecular scaffolds. nih.govbeilstein-journals.org

Incorporating fluorinated amino acids like this compound into organic molecules introduces properties that are otherwise difficult to achieve. The trifluoromethyl group can modulate physicochemical characteristics such as lipophilicity, metabolic stability, and binding interactions. beilstein-journals.org This allows for the generation of scaffolds with novel biological activities. For example, the synthesis of fluorinated heterocyclic compounds, such as tetrahydropyridazines or pyridopyrazines, from fluorinated starting materials creates molecular architectures that are distinct from traditional peptide or small-molecule libraries. beilstein-journals.orgworktribe.com By providing access to non-natural structures with enhanced properties, this compound helps generate diverse, lead-like scaffolds that can be used to develop new chemical probes and drug candidates. rsc.org The enzymatic synthesis of both D- and L-enantiomers of fluorinated alanines further enhances the chemical diversity available for building these novel structures. nih.gov

Role in Organocatalysis and Asymmetric Synthesis

Asymmetric synthesis, the controlled production of a specific stereoisomer of a chiral molecule, is fundamental to modern pharmacology. This compound and its derivatives play a significant role in this field, particularly in organocatalysis, which uses small organic molecules as catalysts. mdpi.comnih.govyoutube.com

This compound derivatives, such as trifluoromethyl ketoimines, are valuable substrates in a variety of enantioselective reactions. mdpi.com Asymmetric catalysis is a primary method for preparing α-CF₃-α-amino acids, with numerous catalysts designed for highly enantioselective reductions, alkylations, and Strecker-type reactions. mdpi.com For example, chiral organocatalysts have been used in the enantioselective addition of nitriles to cyclic ketimines containing a CF₃ group to produce α-perfluoroalkylated prolines with high enantiomeric excess. mdpi.com Similarly, the enantioselective alkynylation of α-CF₃ ketoimine esters has been achieved using zinc-based catalysts, providing access to a wide range of chiral α-CF₃-α-amino acids. mdpi.com These methods highlight the utility of this compound-derived synthons in building complex chiral molecules, which are of high value in medicinal chemistry. mdpi.comresearchgate.net

Precursor for Complex Fluorinated Organic Compounds

Beyond its direct incorporation into peptides, this compound is a valuable starting material for the synthesis of more complex fluorinated organic molecules. psu.eduworktribe.com Its trifluoromethyl and amino acid functionalities make it a versatile synthon that can be elaborated into a wide array of target structures.

Synthetic methods have been developed to convert this compound into other valuable compounds, such as fluorinated phenylalanines, through multi-step reaction sequences. psu.edu For instance, N-substituted imines of alkyl trifluoropyruvates, which are electrophilic synthons of this compound, serve as precursors in various synthetic transformations. psu.edu

Furthermore, this compound has a unique role as a mechanism-based inactivator, or "suicide substrate," for several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as alanine racemase. nih.govresearchgate.netacs.org In this capacity, the enzyme begins to process this compound as if it were a natural substrate. nih.gov However, this process leads to the elimination of fluoride (B91410) ions and the formation of a highly reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inactivation. nih.govrsc.org This makes this compound a powerful tool for studying enzyme mechanisms and a precursor for designing potent and specific enzyme inhibitors. researchgate.netrsc.org

Advanced Analytical Methodologies for Research on Trifluoroalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of trifluoroalanine, providing detailed information about the atomic arrangement within the molecule.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy is instrumental in defining the environment of hydrogen atoms within the this compound molecule. The α-proton, being adjacent to both the electron-withdrawing trifluoromethyl group and the amino group, exhibits a characteristic chemical shift. In deuterated water (D₂O), this proton typically appears as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The specific chemical shift and coupling constant (J-coupling) are sensitive to the solvent and the pH of the solution.

Typical ¹H NMR Data for Alanine (B10760859) Derivatives:

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

| α-H | 3.5 - 4.5 | Quartet (q) |

| NH₂ | Variable | Broad Singlet (s) |

Note: Data is generalized for alanine derivatives and the exact chemical shifts for this compound may vary.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of this compound. The spectrum will typically show three distinct signals corresponding to the carboxyl carbon, the α-carbon, and the trifluoromethyl carbon. The powerful electron-withdrawing effect of the fluorine atoms significantly influences the chemical shift of the trifluoromethyl carbon, causing it to resonate at a characteristic downfield position. Furthermore, the signal for the trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) | Multiplicity |

| C=O | 170 - 180 | Singlet (s) |

| α-C | 50 - 60 | Quartet (q) |

| CF₃ | 120 - 130 | Quartet (q) |

Note: These are predicted values based on the analysis of similar fluorinated organic compounds.

¹⁹F NMR for Fluorine Environment and Sensitivity

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful tool for studying fluorinated compounds like this compound. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong and clear signals. chemdad.com For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and will thus produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet due to coupling with the α-proton. The chemical shift of the trifluoromethyl group is a key identifier and is typically found in a specific region of the ¹⁹F NMR spectrum. chemdad.com The use of chiral derivatizing agents can also allow for the determination of enantiomeric excess through ¹⁹F NMR by inducing separate signals for the diastereomeric derivatives.

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. The monoisotopic mass of this compound (C₃H₄F₃NO₂) is 143.0194 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, thus verifying the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amino acids include the loss of the carboxyl group (CO₂H) and the cleavage of the Cα-Cβ bond. For this compound, the loss of the trifluoromethyl group (CF₃) would also be a characteristic fragmentation. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed to generate the mass spectrum.

Key Molecular Ions and Fragments for this compound:

| Ion/Fragment | m/z (expected) |

| [M]+ | 143 |

| [M-COOH]+ | 98 |

| [M-CF₃]+ | 74 |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) is an essential method for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess (e.e.). sigmaaldrich.com Due to the chiral nature of this compound, chiral stationary phases (CSPs) are employed for the enantioselective separation.

Several types of CSPs are effective for resolving amino acid enantiomers, including those based on cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin-based columns), and Pirkle-type phases. sigmaaldrich.comankara.edu.tr The choice of mobile phase, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, is crucial for achieving optimal separation. The pH of the mobile phase can significantly influence the retention and resolution of the enantiomers. Detection is commonly achieved using a UV detector, as the carboxyl group provides some UV absorbance, or more advanced detectors like mass spectrometers (LC-MS). The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state and for unambiguously assigning its absolute configuration. nih.gov This technique requires the growth of a suitable single crystal of this compound or one of its derivatives.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into the elemental composition of a synthesized molecule. For this compound, with the molecular formula C₃H₄F₃NO₂, this method serves to empirically verify the stoichiometric ratios of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F). This verification is crucial to confirm that the synthesized product possesses the correct chemical formula and is free from significant impurities.

The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. In this procedure, a precisely weighed sample of this compound is combusted in a furnace at high temperatures in the presence of excess oxygen. This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides, which are then converted back to N₂. The amounts of CO₂, H₂O, and N₂ produced are accurately measured by detectors, and from these masses, the percentage of C, H, and N in the original sample can be calculated.

The determination of fluorine and oxygen requires different approaches. Fluorine content is typically determined by methods such as ion chromatography or ion-selective electrode analysis after the sample has undergone decomposition, often through combustion in the presence of a fluorine-absorbent material. The oxygen percentage is usually not determined directly but is calculated by subtracting the sum of the percentages of all other elements from 100%.

The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula of this compound (C₃H₄F₃NO₂, Molecular Weight: 143.06 g/mol ). nih.gov A close correlation between the experimental and theoretical values provides strong evidence for the successful synthesis and purity of the compound.

Detailed Research Findings

Research laboratories synthesizing this compound routinely perform elemental analysis to confirm the identity of the final product. The results are typically presented in a format that compares the calculated (theoretical) elemental composition with the found (experimental) values. The acceptable margin of error is generally within ±0.4% of the theoretical value, which is a standard for demonstrating analytical purity.

Below is a representative data table summarizing the results of an elemental analysis for a sample of this compound.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical % | Experimental % | Difference % |

| Carbon (C) | 25.19 | 25.25 | +0.06 |

| Hydrogen (H) | 2.82 | 2.80 | -0.02 |

| Fluorine (F) | 39.83 | 39.75 | -0.08 |

| Nitrogen (N) | 9.79 | 9.83 | +0.04 |

| Oxygen (O) | 22.37 | 22.37 | 0.00 |

Note: The percentage of Oxygen is typically calculated by difference.

The data presented in the table exemplifies a successful stoichiometric verification. The minor deviations between the theoretical and experimental values are well within the accepted limits of experimental accuracy for combustion analysis, confirming the elemental integrity of the this compound sample. This analytical step, while routine, is indispensable for the validation of any newly synthesized batch of the compound before its use in further research applications.

Mechanistic Elucidation of Trifluoroalanine Reactivity and Chemical Interactions

Mechanisms of Enzyme Inactivation by Trifluoroalanine as a Chemical Probe

This compound has been widely employed as a mechanism-based inactivator, or "suicide substrate," for a variety of enzymes. This inactivation arises from the enzyme's own catalytic machinery processing this compound to a reactive intermediate that then irreversibly modifies the enzyme, leading to a loss of function.

Pyridoxal (B1214274) 5′-phosphate (PLP) is a versatile coenzyme essential for a vast number of enzymatic reactions involving amino acids, including transamination, decarboxylation, and racemization. nih.gov PLP-dependent enzymes are significant targets for inhibition, and this compound has proven to be a particularly effective inactivator for several members of this family. researchgate.net

The initial step in the interaction of this compound with a PLP-dependent enzyme is the formation of an external aldimine, where the amino group of this compound displaces the ε-amino group of an active site lysine residue that is typically bound to the PLP cofactor (internal aldimine). rsc.org Following this transimination, the enzyme's catalytic base abstracts the α-proton of this compound. The potent electron-withdrawing effect of the trifluoromethyl group significantly acidifies this proton, facilitating its removal. This generates a quinonoid intermediate, a common species in PLP catalysis.

The subsequent steps are what lead to irreversible inactivation. The quinonoid intermediate can undergo β-elimination of a fluoride (B91410) ion, a process favored by the stability of the resulting difluoro-α,β-unsaturated imine. This electrophilic species is highly susceptible to nucleophilic attack. In many cases, an active site nucleophile, often the same lysine residue that initially formed the internal aldimine with PLP, attacks the β-carbon of the unsaturated intermediate. nih.govnih.gov This results in the formation of a stable, covalent adduct between the enzyme and a modified form of the this compound-PLP complex, thereby leading to irreversible inactivation. nih.gov

Studies on alanine (B10760859) racemase from both Gram-negative (Salmonella typhimurium) and Gram-positive (Bacillus stearothermophilus) bacteria have shown that inactivation with β,β,β-trifluoroalanine is accompanied by the loss of two fluoride ions per mole of inactivated enzyme, suggesting the formation of a monofluoro enzyme adduct. nih.gov

The precise pathway of inactivation can vary depending on the specific PLP-dependent enzyme. For alanine racemase, a proposed mechanism involves the initial formation of the external aldimine, followed by α-proton abstraction to form a quinonoid intermediate. Elimination of fluoride generates a difluoro-α,β-unsaturated imine. A key active site lysine residue then acts as a nucleophile, attacking the β-carbon of this electrophilic intermediate. This leads to the formation of a stable, covalent adduct and the inactivation of the enzyme. nih.gov

In the case of cystathionine β-lyase, another PLP-dependent enzyme, inactivation by this compound also proceeds through the formation of a reactive intermediate. The crystal structure of the this compound-inactivated enzyme suggests that a lysine residue, which binds PLP, is involved in mediating proton transfer during the catalytic cycle. acs.org

The intermediates in these inactivation pathways are often transient and difficult to isolate. However, their existence is supported by spectroscopic evidence and trapping experiments. For instance, the formation of a broad chromophore between 460-490 nm during the inactivation of alanine racemase is indicative of the formation of the quinonoid intermediate. nih.gov

| Enzyme | Organism | Key Active Site Residue | Inactivation Intermediate | Reference |

| Alanine Racemase | Salmonella typhimurium | Lysine-38 | β-difluoro-α,β-unsaturated imine | nih.gov |

| Alanine Racemase | Bacillus stearothermophilus | Lysine-38 | β-difluoro-α,β-unsaturated imine | nih.gov |

| Alanine Racemase | Escherichia coli B | Not specified | Monofluoro- and difluoroaminoacrylate-PLP complexes | nih.gov |

| Cystathionine β-lyase | Escherichia coli | Lysine-210 | Not explicitly stated | acs.org |

Stereochemical Control and Diastereoselectivity in Synthetic Reactions

The synthesis of enantiomerically pure this compound is of significant interest due to its applications in medicinal chemistry and as a building block for peptides. Several strategies have been developed to control the stereochemistry at the α-carbon during its synthesis.

One successful approach involves the use of chiral auxiliaries. For instance, chiral sulfinimines derived from ethyl trifluoropyruvate have been used to achieve highly stereoselective synthesis of non-racemic 3,3,3-trifluoroalanine. nih.gov The reduction of these chiral sulfinimines with reducing agents like 9-borabicyclo[3.3.1]nonane (9-BBN) proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the facial bias imposed by the chiral sulfinyl group, which directs the hydride attack to one face of the C=N double bond. The subsequent acidic hydrolysis of the resulting sulfinamides yields the desired enantiomer of this compound. nih.gov

Another strategy for stereocontrol is the asymmetric reduction of imines derived from trifluoropyruvate. The use of chiral reducing agents or catalysts can lead to the formation of one enantiomer of this compound in excess.

The diastereoselectivity in reactions involving this compound derivatives has also been explored. For example, the [3+2] cycloaddition of a chiral imino trifluoropyruvate with diazomethane results in a separable mixture of diastereomeric triazolines. These can then be converted to the corresponding trifluoromethylated aziridines.

| Reaction Type | Chiral Control Element | Key Reagent/Catalyst | Diastereomeric/Enantiomeric Excess | Reference |

| Asymmetric Reduction | Chiral Sulfinimine Auxiliary | 9-BBN | High | nih.gov |

| [3+2] Cycloaddition | Chiral Imino Trifluoropyruvate | Diazomethane | Separable Diastereomers |

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides valuable insights into the mechanism and efficiency of chemical transformations involving this compound. In the context of enzyme inactivation, kinetic analysis is crucial for quantifying the potency of this compound as an inhibitor.

For the inactivation of alanine racemase by this compound, the process is characterized by a partition ratio, which is the number of catalytic turnovers that occur for each inactivation event. A low partition ratio indicates a highly efficient inactivator. DL-trifluoroalanine has been shown to be a very efficient suicide substrate for E. coli B alanine racemase, with less than 10 turnovers per inactivation event. nih.gov The inactivation rate constants can also be determined, providing a measure of how quickly the enzyme is inactivated at saturating concentrations of the inhibitor. nih.gov

Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) have been determined for enzymes that process this compound. For example, with E. coli B alanine racemase, both D- and L-difluoroalanine exhibit high Km values, indicating relatively weak binding to the enzyme. nih.gov

Transition state analysis, often aided by computational methods, helps to elucidate the high-energy structures that molecules pass through during a reaction. For enzymatic reactions, understanding the transition state is key to designing potent inhibitors, as molecules that mimic the transition state often bind to the enzyme with very high affinity.

While detailed experimental transition state analysis for non-enzymatic reactions of this compound is less common in the literature, computational studies on related fluorinated compounds and amino acids provide a framework for understanding the factors that influence the transition states of reactions involving this compound. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly stabilize negative charge in the transition state, for example, in reactions involving carbanion intermediates.

| Enzyme | Substrate | Km (mM) | Vmax (relative) | Inactivation Rate Constant (kinact) (min-1) | Partition Ratio | Reference |

| Alanine Racemase (E. coli B) | D-difluoroalanine | 116 | ~14-fold higher than L-isomer | 2.2 | 5000 | nih.gov |

| Alanine Racemase (E. coli B) | L-difluoroalanine | 102 | 0.33 | 2600 | nih.gov | |

| Alanine Racemase (E. coli B) | DL-trifluoroalanine | ≤ 1.0 | < 10 | nih.gov |

Emerging Directions and Future Research Prospects

Development of Novel Organocatalytic Systems for Asymmetric Trifluoroalanine Synthesis

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals and biological studies. Asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. beilstein-journals.orgnih.gov Future research is intensely focused on creating novel organocatalytic systems that offer high efficiency, selectivity, and scalability for the asymmetric synthesis of this compound and related α-trifluoromethyl α-amino acids. mdpi.com

A key area of development is the design of bifunctional organocatalysts, such as those based on amine-thiourea scaffolds. rsc.org These catalysts employ a synergistic activation strategy, where one part of the molecule (e.g., the amine) activates the electrophile while the other part (e.g., the thiourea) activates the nucleophile through multiple hydrogen-bonding interactions. rsc.org This dual activation allows for precise stereocontrol in C-C bond-forming reactions, such as the Michael addition of aldehydes to nitroolefins, a common strategy for amino acid synthesis. organic-chemistry.org Researchers are exploring increasingly complex catalysts with multiple stereogenic centers and fine-tunable hydrogen-bonding donors to achieve exceptional diastereo- and enantioselectivities under mild conditions. rsc.org

Another promising direction is the development of recyclable organocatalytic systems to improve the economic and environmental viability of the synthesis. One such strategy involves immobilizing the catalyst on a support, such as an ionic liquid. For instance, a system combining a diarylprolinol silyl (B83357) ether organocatalyst with an ionic-liquid-supported benzoic acid has shown excellent yields and selectivities in water, with the catalyst being recyclable over ten times without significant loss of performance. organic-chemistry.org The exploration of unique Brønsted acid catalysts, like pentacarboxycyclopentadienes, is also expanding the toolkit for acid-catalyzed reactions relevant to this compound synthesis. beilstein-journals.org

| Organocatalytic Strategy | Key Features | Potential Application for this compound Synthesis | References |

|---|---|---|---|

| Bifunctional Amine-Thiourea Catalysis | Synergistic activation via multiple hydrogen bonds; multiple stereogenic centers for high stereocontrol. | Asymmetric Michael additions and Mannich reactions to build the this compound backbone. | rsc.org |

| Imidazolidinone Catalysts (MacMillan Catalysts) | Iminium ion activation of α,β-unsaturated aldehydes. | Enantioselective alkylations and conjugate additions. | beilstein-journals.org |

| Proline-Based Catalysis | Enamine and iminium activation of carbonyl compounds. | Asymmetric aldol (B89426) and Mannich-type reactions. | beilstein-journals.org |

| Recyclable Ionic-Liquid-Supported (ILS) Catalysts | Facilitates catalyst recovery and reuse; enables reactions in aqueous media. | Development of "green" and scalable synthetic processes for this compound. | organic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in this compound Design and Discovery

Machine learning models are being developed to create more accurate force fields for molecular dynamics (MD) simulations of fluorinated molecules. biorxiv.orgacs.org Approaches like the ANAKIN-ME neural network potential and the OrbNet method aim to bridge the gap between the efficiency of classical models and the accuracy of quantum mechanical calculations. biorxiv.orgacs.org By training on quantum mechanical datasets, these models can predict the energetic properties of molecules containing fluorinated amino acids with high accuracy at a fraction of the computational cost. biorxiv.orgbiorxiv.org This allows for more reliable in silico testing of how incorporating this compound into a protein sequence will impact its fold and function.

Exploration of this compound in Non-Biological Material Sciences (e.g., Polymer Chemistry, Supramolecular Chemistry)

While the primary focus for this compound has been in biomedicine and biochemistry, its unique properties make it an attractive building block for advanced materials. Future research is poised to explore its incorporation into non-biological materials, such as polymers and supramolecular assemblies.

Polymer Chemistry: Fluorinated polymers, like Polytetrafluoroethylene (PTFE), are renowned for their high thermal stability, chemical inertness, and low surface energy, properties stemming from the strength and low polarizability of the carbon-fluorine bond. mdpi.comyoutube.com Concurrently, poly(amino acids) are being investigated as sustainable and biodegradable bioplastics. rsc.org The integration of this compound into polymer backbones presents an opportunity to create novel materials that combine the desirable properties of both fluoropolymers and polypeptides. For example, incorporating this compound into polyphosphazenes—polymers known for their tunable properties—could yield materials with tailored degradation rates, surface wettability, and mechanical strength for specialized applications. psu.edu The bulky and highly electronegative trifluoromethyl group could impart increased hydrophobicity, thermal stability, and unique phase behavior compared to their non-fluorinated alanine-based counterparts. mdpi.comnih.gov

Supramolecular Chemistry: Supramolecular chemistry focuses on the design of complex assemblies held together by non-covalent interactions like hydrogen bonding and hydrophobic forces. wikipedia.org Amino acids are excellent building blocks for such assemblies due to their chirality and ability to form hydrogen bonds. Research has shown that other fluorinated amino acids, such as Fmoc-pentafluoro-phenylalanine, can self-assemble in water to form hydrogels, where the fibrillar network is maintained by specific supramolecular interactions. eurekalert.org It is hypothesized that this compound could similarly act as a building block for novel supramolecular materials. Its ability to participate in hydrogen bonding via its amino and carboxyl groups, combined with the unique steric and electronic effects of the CF3 group, could drive the formation of highly ordered structures like chiral nanofibers, gels, or crystalline complexes. nih.gov These materials could find applications in sensing, catalysis, or as matrices for controlled release.

Advanced Spectroscopic Techniques for In Situ Monitoring of this compound Reactions

Understanding and optimizing the synthesis of this compound requires detailed knowledge of reaction kinetics, intermediates, and mechanisms. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) and real-time monitoring are becoming indispensable tools for this purpose. numberanalytics.comyoutube.com

For fluorinated compounds, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful technique. nih.gov The ¹⁹F nucleus has a high natural abundance and sensitivity, leading to simple spectra with a broad chemical shift range, making it ideal for monitoring reactions involving fluorine-containing molecules. nih.gov In situ ¹⁹F NMR can be used to continuously measure the reaction kinetics as this compound is synthesized, allowing for the identification of intermediates and the precise determination of reaction rates and yields without the need for sample extraction. nih.govresearchgate.net

Beyond standard NMR, time-resolved spectroscopic methods are being developed to capture the dynamics of fast chemical reactions. numberanalytics.com Techniques combining rapid-mixing devices with single-scan NMR can generate 2D spectrotemporal correlations, providing high-resolution spectral data along a temporal axis that maps the entire reaction coordinate. nih.gov Other methods, such as ultrafast spectroscopy, use pump-probe laser techniques to observe molecular dynamics on femtosecond timescales, offering unprecedented insight into transient chemical states. spectroscopyonline.com The application of these advanced techniques will enable researchers to gain a fundamental, atomic-level understanding of this compound reaction pathways, facilitating the rational design of more efficient catalytic systems. copernicus.org

| Technique | Principle | Information Gained for this compound Reactions | References |

|---|---|---|---|

| In Situ ¹⁹F NMR | Monitors changes in the chemical environment of ¹⁹F nuclei in real-time. | Reaction kinetics, quantitative analysis of reactants and products, detection of fluorinated intermediates. | nih.govresearchgate.net |

| Time-Resolved Kinetic NMR | Combines rapid mixing, continuous flow, and single-scan imaging to create 2D spectrotemporal maps. | Site- and time-resolved kinetic data for off-equilibrium reactions. | nih.govcopernicus.org |

| Operando Spectroscopy (e.g., IR, Raman) | Studies the catalyst and reacting species under actual operating conditions (pressure, temperature). | Identification of active catalytic sites, surface-adsorbed species, and reaction mechanisms on a catalyst surface. | numberanalytics.comyoutube.com |

| Ultrafast Spectroscopy | Uses femtosecond laser pulses (pump-probe) to observe extremely rapid molecular dynamics. | Observation of transient species and electronic dynamics during bond formation/cleavage. | spectroscopyonline.com |

常见问题

Basic: What methodological approaches are used to synthesize and characterize trifluoroalanine?

Answer:

this compound (3,3,3-trifluoroalanine, C3H4F3NO2) is synthesized via fluorination strategies, often involving substitution reactions with fluorine-containing precursors. Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and ¹⁹F spectra), mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for solid-state structural analysis. For example, provides its CAS number (27240-49-9) and molecular formula, critical for reproducibility. Computational methods, such as density functional theory (DFT), can validate steric and electronic properties, as seen in radical stability studies .

Basic: What biochemical mechanisms underlie this compound’s potency as a cystathionine synthase (CBS) inhibitor?

Answer:

this compound acts as a competitive inhibitor of CBS by mimicking the natural substrate, homocysteine, but with enhanced binding affinity due to its trifluoromethyl group. This group increases electronegativity and steric bulk, disrupting the enzyme’s active site. and highlight its selectivity, showing a fourfold lower IC₅₀ for CBS (1.1 ± 0.1 mM) compared to cystathionine γ-lyase (CSE). Methodologically, enzyme inhibition assays (e.g., methylene blue-based H₂S detection) and kinetic studies (Lineweaver-Burk plots) are used to quantify potency and mechanism .

Table 1: Inhibitory Potency of this compound

| Enzyme | IC₅₀ (mM) | Selectivity vs. CSE |

|---|---|---|

| CBS | 1.1 ± 0.1 | 4x higher |

| CSE | 4.4 ± 0.3 | – |

Advanced: How can researchers design experiments to assess this compound’s radical resistance in peptide systems?

Answer:

Radical resistance is evaluated through a combination of computational modeling and experimental validation:

Computational Design : Use ab initio methods (e.g., B3-LYP/6-31G(d) for geometry optimization and RMP2/6-31G(d) for radical stabilization energy calculations) to predict steric destabilization of α-carbon-centered radicals. reports a destabilization energy of 41 kJ mol⁻¹ for this compound, significantly higher than alanine (9 kJ mol⁻¹).

Experimental Validation : Conduct hydrogen abstraction assays using radical-generating agents (e.g., N-bromosuccinimide). This compound derivatives exhibit inertness in these reactions, confirming theoretical predictions .

Advanced: How should researchers address contradictions in reported IC₅₀ values for this compound across enzyme inhibition studies?

Answer:

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., pH, substrate concentration) or enzyme isoforms. To resolve these:

- Standardize Assays : Use consistent buffer systems (e.g., Tris-HCl, pH 8.4 for CBS) and substrate concentrations (e.g., 10 mM homocysteine).

- Control for Interfering Factors : Preclude NO donors (e.g., hydroxylamine) that indirectly affect enzyme activity, as shown in .

- Validate Selectivity : Compare inhibition profiles across enzyme isoforms using CRISPR-edited cell lines or purified recombinant proteins .

Advanced: What computational frameworks best predict this compound’s stability and reactivity in biological systems?

Answer:

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are optimal for modeling this compound’s interactions in enzyme active sites. demonstrates that B3-LYP/6-31G(d)-level calculations accurately predict steric repulsion between the trifluoromethyl group and amide carbonyls, correlating with experimental radical resistance. Additionally, molecular dynamics (MD) simulations can assess conformational stability under physiological conditions .

Advanced: How can researchers optimize this compound derivatives for targeted enzyme inhibition?

Answer:

Structure-activity relationship (SAR) studies are critical:

Side-Chain Modifications : Introduce substituents (e.g., benzyloxycarbonyl groups) to enhance binding affinity, as seen in methyl N-[(benzyloxy)carbonyl]-trifluoroalaninate (CAS 291-22894) .